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Compound of Interest

Compound Name: SNIPER(TACC3)-1 hydrochloride

Cat. No.: B15542711 Get Quote

Technical Support Center: TACC3 Western
Blotting
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering challenges with antibody specificity in TACC3

Western blots.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TACC3 in a Western blot?

A1: The predicted molecular weight of TACC3 is approximately 90 kDa. However, it is often

observed to migrate at a higher molecular weight, around 130-140 kDa, on an SDS-PAGE gel.

This discrepancy is due to extensive post-translational modifications (PTMs), primarily

phosphorylation.[1][2]

Q2: Why am I seeing multiple bands or non-specific bands in my TACC3 Western blot?

A2: Multiple bands can arise from several factors:

Protein Isoforms: The TACC3 gene can produce multiple protein isoforms through alternative

splicing, which may be detected by the antibody.
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Post-Translational Modifications (PTMs): TACC3 undergoes significant phosphorylation,

which can lead to shifts in band migration and the appearance of multiple bands

representing different phosphorylation states.[3]

Protein Degradation: If samples are not handled properly with protease inhibitors, TACC3

can be degraded, leading to lower molecular weight bands.[4]

Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with

other proteins in the lysate.[5][6]

High Antibody Concentration: Using too high a concentration of the primary antibody can

lead to non-specific binding.[5]

Q3: How can I confirm the specificity of my TACC3 antibody?

A3: Antibody specificity is crucial for reliable results. Here are some methods to validate your

TACC3 antibody:

siRNA Knockdown: Transfecting your cells with siRNA targeting TACC3 should result in a

significant reduction or complete disappearance of the corresponding band in your Western

blot.[7][8][9] This is a highly recommended validation method.

Use of Control Cell Lines or Tissues: Include positive and negative control samples in your

blot. A positive control could be a cell line known to overexpress TACC3, while a negative

control could be a cell line with very low or no TACC3 expression.

Compare with a Different Validated Antibody: If available, use another antibody that targets a

different epitope on the TACC3 protein. Consistent results between two different antibodies

increase confidence in the specificity.

Q4: What is the role of Aurora A kinase in TACC3 detection?

A4: Aurora A kinase phosphorylates TACC3, which is a critical step for its localization to the

mitotic spindle and its interaction with other proteins like ch-TOG and clathrin.[10][11] This

phosphorylation can affect the apparent molecular weight of TACC3 on a Western blot. When

studying TACC3's role in mitosis, it's important to consider its phosphorylation status, and
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specific antibodies that recognize phosphorylated TACC3 (e.g., Phospho-TACC3 Ser558) are

available.[3][12]

Troubleshooting Guide
This guide addresses common issues encountered during TACC3 Western blotting and

provides potential solutions.
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Problem Potential Cause Recommended Solution

No Signal or Weak Signal Insufficient protein loading.
Load at least 20-30 µg of total

protein per lane.[4]

Low TACC3 expression in the

sample.

Use a positive control cell line

known to express TACC3.

Consider immunoprecipitation

to enrich for TACC3.

Primary antibody concentration

is too low.

Optimize the primary antibody

concentration by performing a

titration.[5][6]

Inefficient protein transfer.

Verify transfer efficiency by

staining the membrane with

Ponceau S. Optimize transfer

time and voltage.[13]

Inactive secondary antibody or

substrate.

Use fresh secondary antibody

and substrate.

High Background
Primary antibody concentration

is too high.

Decrease the primary antibody

concentration and/or reduce

the incubation time.[5]

Insufficient blocking.

Block the membrane for at

least 1 hour at room

temperature or overnight at

4°C. Use 5% non-fat dry milk

or BSA in TBST.[14]

Inadequate washing.

Increase the number and

duration of washes after

primary and secondary

antibody incubations.[15]

Membrane dried out.

Ensure the membrane remains

hydrated throughout the

blotting process.
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Non-Specific Bands Antibody cross-reactivity.

Validate the antibody using

siRNA knockdown.[7][8][9] Try

a different TACC3 antibody.

Protein degradation.

Add protease inhibitors to your

lysis buffer and keep samples

on ice.[4]

High antibody concentrations.

Titrate both primary and

secondary antibody

concentrations to optimal

levels.[5]

Contamination of samples or

buffers.

Prepare fresh buffers and

handle samples carefully to

avoid contamination.

Incorrect Band Size
Post-translational modifications

(PTMs).

TACC3 is heavily

phosphorylated, causing it to

run higher than its predicted

molecular weight (around 130-

140 kDa).[1][2]

Protein isoforms.

Different isoforms of TACC3

may be present in your

sample.

Gel electrophoresis issues.

Ensure the gel percentage is

appropriate for the size of

TACC3.

Quantitative Data Summary
TACC3 Knockdown Validation
The following table summarizes representative quantitative data from siRNA-mediated

knockdown of TACC3, demonstrating a method for antibody validation. The data shows the

percentage reduction in TACC3 protein levels as measured by Western blot densitometry.
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Cell Line siRNA Target

% Reduction in
TACC3 Protein
Level (relative to
control)

Reference

T47D TACC3 ~75% [7]

SK-BR-3 TACC3 ~80% [7]

JIMT-1 siTACC3 Significant reduction [8]

SMMC-7721 siTACC3 Nearly abolished [9]

SK-Hep-1 siTACC3 Nearly abolished [9]

Experimental Protocols
Detailed Western Blot Protocol for TACC3 Detection
This protocol is a general guideline and may require optimization for your specific antibody and

experimental conditions.

Sample Preparation:

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

Determine protein concentration using a BCA or Bradford assay.

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

SDS-PAGE:

Load samples onto an 8-10% polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2

hours or a semi-dry transfer is recommended.
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Verify transfer efficiency with Ponceau S staining.

Blocking:

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation:

Dilute the TACC3 primary antibody in the blocking buffer. The optimal dilution should be

determined experimentally (a starting point of 1:1000 is common).[1][3]

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Washing:

Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or

anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

Washing:

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Capture the signal using an imaging system or X-ray film.

Visualizations
TACC3 Signaling Pathway in Mitosis
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Caption: Aurora A kinase phosphorylates TACC3, leading to the formation of a stabilizing

complex on the mitotic spindle.
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Caption: A streamlined workflow for performing a TACC3 Western blot experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15542711#addressing-antibody-specificity-issues-in-
tacc3-western-blots]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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